N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(2,3-dihydro-1,4-benzodioxine-6-carbohydrazide)
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Overview
Description
N’-[(E)-{4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is a complex organic compound that features a benzodioxine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials are usually derivatives of benzodioxine and formamido compounds. The key steps may include:
Condensation Reactions: Combining benzodioxine derivatives with formamido compounds under acidic or basic conditions.
Hydrazide Formation: Reacting the intermediate products with hydrazine derivatives to form the final hydrazide compound.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound might be explored for drug development, particularly for its potential therapeutic effects.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N’-[(E)-{4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodioxine Derivatives: Compounds with similar benzodioxine cores.
Formamido Compounds: Molecules containing formamido groups.
Hydrazides: Compounds with hydrazide functional groups.
Uniqueness
What sets N’-[(E)-{4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N4O6 |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-[(E)-[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C26H22N4O6/c31-25(19-5-7-21-23(13-19)35-11-9-33-21)29-27-15-17-1-2-18(4-3-17)16-28-30-26(32)20-6-8-22-24(14-20)36-12-10-34-22/h1-8,13-16H,9-12H2,(H,29,31)(H,30,32)/b27-15+,28-16+ |
InChI Key |
FZTZCLKVTHPNFT-DPCVLPDWSA-N |
Isomeric SMILES |
C1OC2=C(OC1)C=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)/C=N/NC(=O)C4=CC5=C(OCCO5)C=C4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)C=NNC(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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